Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 1086393-68-1
VCID: VC2870026
InChI: InChI=1S/C12H9BrN2O2/c1-17-12(16)9-6-14-11(15-7-9)8-3-2-4-10(13)5-8/h2-7H,1H3
SMILES: COC(=O)C1=CN=C(N=C1)C2=CC(=CC=C2)Br
Molecular Formula: C12H9BrN2O2
Molecular Weight: 293.12 g/mol

Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate

CAS No.: 1086393-68-1

Cat. No.: VC2870026

Molecular Formula: C12H9BrN2O2

Molecular Weight: 293.12 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate - 1086393-68-1

Specification

CAS No. 1086393-68-1
Molecular Formula C12H9BrN2O2
Molecular Weight 293.12 g/mol
IUPAC Name methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate
Standard InChI InChI=1S/C12H9BrN2O2/c1-17-12(16)9-6-14-11(15-7-9)8-3-2-4-10(13)5-8/h2-7H,1H3
Standard InChI Key ZJMFSDNKMKTUQH-UHFFFAOYSA-N
SMILES COC(=O)C1=CN=C(N=C1)C2=CC(=CC=C2)Br
Canonical SMILES COC(=O)C1=CN=C(N=C1)C2=CC(=CC=C2)Br

Introduction

Structural Characteristics and Physical Properties

Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate features a six-membered aromatic pyrimidine ring containing two nitrogen atoms at positions 1 and 3. The compound is distinguished by a bromophenyl group attached at the 2-position and a methyl carboxylate group at the 5-position. This arrangement of functional groups creates a molecule with multiple reactive sites and potential for derivatization.

The compound is characterized by the following physical and chemical properties:

PropertyValue
CAS Number1086393-68-1
Molecular FormulaC12H9BrN2O2
Molecular Weight293.12 g/mol
IUPAC Namemethyl 2-(3-bromophenyl)pyrimidine-5-carboxylate

The presence of the bromine atom in the meta position of the phenyl ring significantly influences the compound's electronic properties and reactivity. This halogen substituent serves as an important handle for further chemical transformations, particularly in cross-coupling reactions that can expand the diversity of derivatives accessible from this scaffold.

Chemical Reactivity and Transformations

Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate exhibits diverse chemical reactivity owing to its multiple functional groups. The reactivity profile enables this compound to serve as a versatile intermediate in synthetic chemistry.

Biological Activities and Applications

Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate is of significant interest in medicinal chemistry due to its potential biological activities and applications as an intermediate in pharmaceutical synthesis. The pyrimidine core is a privileged scaffold found in numerous bioactive compounds and approved drugs.

Applications in Drug Discovery

The compound serves as an important intermediate in the synthesis of more complex drug candidates. The presence of the bromine atom provides a convenient handle for further modifications through various coupling reactions, allowing medicinal chemists to explore structure-activity relationships and optimize pharmacological properties.

Comparison with Related Compounds

Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate bears structural similarity to several other important compounds in medicinal chemistry. One such related compound is Methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate (CAS: 1133115-93-1), which features an amino group at the 2-position instead of the bromophenyl group.

Structural Comparisons

CompoundMolecular FormulaMolecular WeightKey Structural Difference
Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylateC12H9BrN2O2293.12 g/molBromophenyl at 2-position
Methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylateC12H10BrN3O2308.13 g/molAmino group at 2-position, bromophenyl at 4-position

These structural variations likely result in different reactivity profiles and biological activities, making each compound suitable for specific applications in medicinal chemistry and drug discovery.

Current Research and Future Directions

Research on Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate is ongoing, with current efforts focusing on its synthesis, characterization, and evaluation of pharmacological properties. The compound's versatility in synthetic chemistry and potential medicinal applications highlight its importance in contemporary research.

Emerging Applications

Several areas of ongoing and potential future research include:

  • Development of more efficient and environmentally friendly synthesis methods

  • Investigation of novel biological targets and activities

  • Utilization as a scaffold for the development of focused compound libraries

  • Exploration of structure-activity relationships through systematic modifications

  • Potential applications beyond medicinal chemistry, such as in materials science

The presence of the bromine atom particularly makes this compound amenable to various metal-catalyzed coupling reactions, opening avenues for creating diverse derivatives with potentially enhanced biological activities.

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